molecular formula C5H5ClO2S2 B1282709 3-Methylthiophene-2-sulfonyl chloride CAS No. 61714-76-9

3-Methylthiophene-2-sulfonyl chloride

Cat. No.: B1282709
CAS No.: 61714-76-9
M. Wt: 196.7 g/mol
InChI Key: RXFIISJOFYQYKK-UHFFFAOYSA-N
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Description

3-Methylthiophene-2-sulfonyl chloride: is an organosulfur compound with the molecular formula C5H5ClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthiophene-2-sulfonyl chloride typically involves the sulfonylation of 3-methylthiophene. One common method is the reaction of 3-methylthiophene with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 2-position of the thiophene ring. The reaction is usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced reaction monitoring techniques ensures consistent product quality and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reaction with an amine would yield a sulfonamide, while coupling with a boronic acid would produce a biaryl compound .

Scientific Research Applications

Chemistry: 3-Methylthiophene-2-sulfonyl chloride is widely used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as a precursor in the synthesis of various pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have shown promise in various therapeutic areas, including anti-inflammatory and anticancer research .

Industry: In the agrochemical industry, this compound is used to produce herbicides and pesticides. Its reactivity and versatility make it a valuable intermediate in the production of these compounds .

Mechanism of Action

The mechanism of action of 3-Methylthiophene-2-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

  • Thiophene-2-sulfonyl chloride
  • 2-Methylthiophene-3-sulfonyl chloride
  • Thiophene-3-sulfonyl chloride

Comparison: 3-Methylthiophene-2-sulfonyl chloride is unique due to the presence of a methyl group at the 3-position, which can influence its reactivity and the properties of its derivatives. Compared to thiophene-2-sulfonyl chloride, the methyl group can provide steric hindrance, potentially affecting the compound’s reactivity and selectivity in certain reactions .

Properties

IUPAC Name

3-methylthiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO2S2/c1-4-2-3-9-5(4)10(6,7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFIISJOFYQYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540455
Record name 3-Methylthiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61714-76-9
Record name 3-Methylthiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylthiophene-2-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 49-g (0.5 mol) sample of 3-methylthiophene was added in small portions to a cooled solution (-20° C) of 128 g (1 mol) chlorosulfonic acid in 250 cc chloroform. After the addition was completed, the reaction mixture was allowed to warm to about 25° C and then heated at reflux for 30 minutes. The reaction mixture was then diluted with ice water and neutralized with aqueous sodium bicarbonate solution. The organic layer was separated, dried over magnesium sulfate and evaporated to give 30 g of 3-methyl-2-thienylsulfonyl chloride.
[Compound]
Name
49-g
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0.5 mol
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reactant
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128 g
Type
reactant
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250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
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